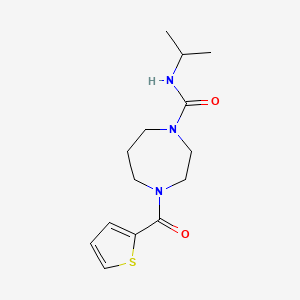![molecular formula C9H15NO4 B6639225 2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid](/img/structure/B6639225.png)
2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid is a chemical compound with a unique structure that includes an oxane ring, an acetyl group, and an amino acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid typically involves the reaction of oxane derivatives with acetylating agents and amino acidsThe reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the acetyl group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxy acetamide derivatives: These compounds share a similar acetamide group but differ in their aromatic ring structure.
Thiazole derivatives: These compounds contain a thiazole ring instead of an oxane ring, leading to different chemical properties and biological activities.
Uniqueness
2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid is unique due to its oxane ring structure, which imparts specific chemical reactivity and biological activity that is distinct from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-[[2-(oxan-4-yl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c11-8(10-6-9(12)13)5-7-1-3-14-4-2-7/h7H,1-6H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWAKMSBNJHHKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B6639163.png)
![2-[Methyl-[2-(1,3-thiazol-4-yl)acetyl]amino]propanoic acid](/img/structure/B6639173.png)

![3-[Methyl-(4-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid](/img/structure/B6639184.png)
![3-[(1,5-Dimethylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6639187.png)
![3-[(2-Methylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B6639197.png)

![(2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6639211.png)
![(2S,3S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid](/img/structure/B6639212.png)
![2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B6639215.png)


